N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide
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Overview
Description
N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide is a chemical compound with the molecular formula C12H14N4O3S It is known for its unique structure, which includes an oxadiazole ring and a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide typically involves the reaction of 4-(dimethylsulfamoyl)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with acetic anhydride to yield the oxadiazole ring. The final step involves the acetylation of the oxadiazole ring to produce the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[dimethylsulfamoyl]phenyl}acetamide
- N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}propionamide
- N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide
Uniqueness
N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide stands out due to its unique combination of the oxadiazole ring and the dimethylsulfamoyl group. This structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the oxadiazole ring enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-8(17)13-12-15-14-11(20-12)9-4-6-10(7-5-9)21(18,19)16(2)3/h4-7H,1-3H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQFUIXILMDWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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